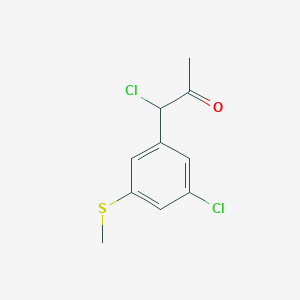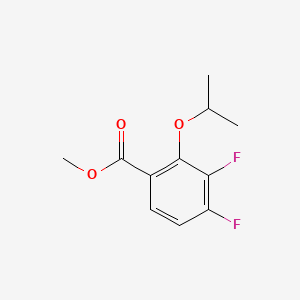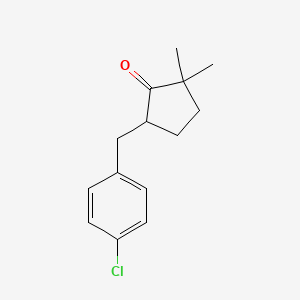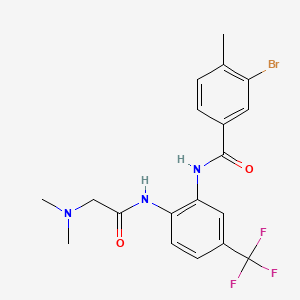
3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and dimethylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, which is often achieved through a series of reactions such as halogenation, nitration, and reduction.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-(dimethylamino)acetamide in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.
Final Bromination: The final step involves the bromination of the coupled product using a brominating agent like N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dehalogenated products.
Substitution: Substituted benzamides with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials, such as organic semiconductors.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Mécanisme D'action
The mechanism by which 3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazino)-2-oxoethyl)benzamide
- 3-Bromo-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide
- 3-Bromo-N-[2-(dimethylamino)ethyl]-2-methylbenzamide
Uniqueness
Compared to similar compounds, 3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C19H19BrF3N3O2 |
|---|---|
Poids moléculaire |
458.3 g/mol |
Nom IUPAC |
3-bromo-N-[2-[[2-(dimethylamino)acetyl]amino]-5-(trifluoromethyl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C19H19BrF3N3O2/c1-11-4-5-12(8-14(11)20)18(28)25-16-9-13(19(21,22)23)6-7-15(16)24-17(27)10-26(2)3/h4-9H,10H2,1-3H3,(H,24,27)(H,25,28) |
Clé InChI |
VZSMKKMERVTOOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)NC(=O)CN(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


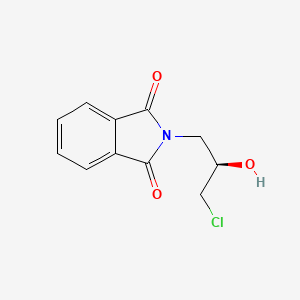
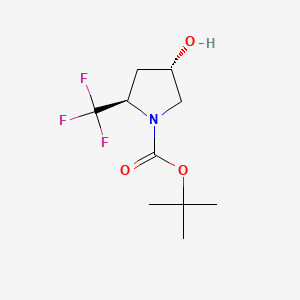
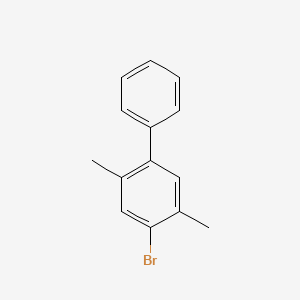
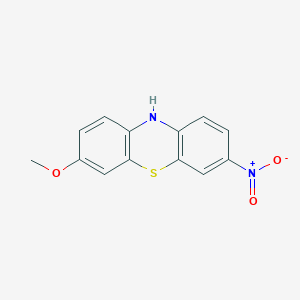
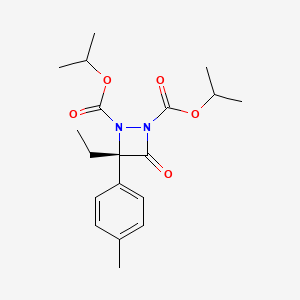
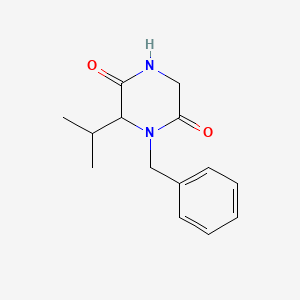
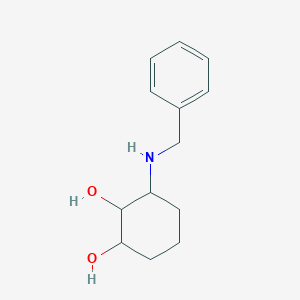
![1,1-Difluorospiro[2.5]octan-5-OL](/img/structure/B14034862.png)

![1'-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3'-indolin]-2'-one](/img/structure/B14034878.png)
